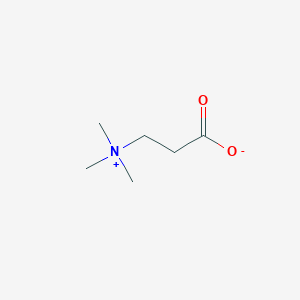

Beta-alanine betaine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Beta-alanine betaine is synthesized through the S-adenosyl-L-methionine (SAM)-dependent enzymatic N-methylation of beta-alanine. The process involves three steps:

N-methylation of beta-alanine: to form N-methyl beta-alanine.

Further methylation: to produce N,N-dimethyl beta-alanine.

Final methylation: to yield this compound.

Industrial Production Methods: Industrial production of this compound can be achieved through both chemical and biological methods. Chemical synthesis often involves high temperatures, pressures, and the use of strong acids or bases, which can lead to byproducts and high energy consumption . Biological methods, such as whole-cell synthesis and enzymatic synthesis, are more environmentally friendly and efficient, offering higher specificity and milder reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions: Beta-alanine betaine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert this compound into simpler compounds.

Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce simpler amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Precursor for Industrial Chemicals : Beta-alanine betaine serves as a precursor in the synthesis of various industrial chemicals, including 3-hydroxypropionic acid and poly-3-hydroxypropionate. These compounds are crucial for producing biodegradable plastics and biofuels.

Biology

- Metabolic Role in Plants : In plants, this compound is involved in metabolic processes that enhance tolerance to environmental stresses such as drought and salinity. Studies have shown that it accumulates in response to osmotic stress, thereby protecting cellular integrity .

- Microbial Studies : Research has indicated that this compound can be synthesized by bacteria through aspartate decarboxylation, suggesting its potential role in microbial applications for bioremediation or bioengineering .

Medicine

- Exercise Performance : Beta-alanine supplementation has been linked to increased muscle carnosine levels, which can enhance exercise performance and endurance. A study demonstrated that higher doses of beta-alanine resulted in a significant increase in muscle carnosine within a shorter time frame compared to lower doses .

- Cognitive Resilience : Emerging evidence suggests that beta-alanine may improve resilience to conditions such as post-traumatic stress disorder and heat stress, highlighting its potential therapeutic applications .

Industry

- Food Additives and Nutritional Supplements : Due to its osmoprotective properties, this compound is utilized in food additives and nutritional supplements aimed at enhancing health outcomes. It has been shown to reduce fatigue and improve muscle power .

Metabolic Engineering in Plants

A study focused on the metabolic engineering of this compound synthesis in Limonium latifolium demonstrated that the introduction of a specific N-methyltransferase gene could enhance the plant's tolerance to abiotic stress. This research opens avenues for developing transgenic crops capable of thriving under harsh environmental conditions .

Athletic Performance Enhancement

In a controlled trial involving college athletes, participants who supplemented with beta-alanine showed significant improvements in exercise performance metrics compared to those who did not supplement. The results indicated that beta-alanine could be an effective ergogenic aid for athletes seeking to enhance their performance during high-intensity training .

Data Tables

Wirkmechanismus

Beta-alanine betaine exerts its effects primarily through its role as an osmoprotectant. It accumulates in cells exposed to stress, reducing the activity of membrane-bound ATPases and preventing the inactivation of enzymes and cell membranes . Additionally, this compound can elevate levels of carnosine in the body, which acts as an intracellular proton buffer, protecting against drops in pH and increasing muscle endurance .

Vergleich Mit ähnlichen Verbindungen

Glycine betaine: Another osmoprotective compound widely distributed in plants and microorganisms.

Proline betaine: Similar in function to beta-alanine betaine, providing osmoprotection under stress conditions.

Uniqueness: this compound is unique in its synthesis pathway, which does not require oxygen, making it suitable for osmoprotection under hypoxic conditions . Additionally, its role in increasing carnosine levels in muscles sets it apart from other similar compounds .

Biologische Aktivität

Beta-alanine betaine (β-Ala betaine) is a compound primarily synthesized in plants belonging to the Plumbaginaceae family. This compound serves as an osmoprotectant, playing a critical role in plant stress responses, particularly under conditions of salinity and hypoxia. This article explores the biological activity of β-Ala betaine, detailing its synthesis, physiological roles, and potential applications in both plant biology and human health.

1. Synthesis of this compound

β-Ala betaine is synthesized through a series of N-methylation reactions involving β-alanine as the starting substrate. The synthesis pathway is catalyzed by S-adenosyl-L-methionine (Ado-Met)-dependent N-methyltransferases (NMTases). The process includes:

- Step 1: Methylation of β-alanine to form N-methyl β-alanine.

- Step 2: Further methylation to produce N,N-dimethyl β-alanine.

- Step 3: Final methylation step resulting in β-Ala betaine.

Research has shown that the NMTase responsible for this synthesis can be purified and characterized, revealing its kinetic properties and substrate specificity. The enzyme exhibits a K(m) value of approximately 45 µM for Ado-Met and demonstrates substrate inhibition at higher concentrations .

2.1 Osmoprotection

β-Ala betaine acts as an osmoprotectant, which is crucial for plant survival under osmotic stress conditions like salinity and drought. It helps stabilize proteins and cellular structures, thereby enhancing tolerance to environmental stressors. Studies indicate that plants accumulating β-Ala betaine exhibit improved growth and physiological functions under saline conditions compared to those that do not .

2.2 Stress Response

The accumulation of β-Ala betaine has been linked to various stress responses in plants, including:

- Temperature Extremes: Elevated levels are observed during heat shock.

- Heavy Metal Toxicity: It plays a role in detoxifying reactive oxygen species (ROS), thereby protecting plant cells from oxidative damage .

- Hypoxia: Enhances nitrogen utilization efficiency and helps maintain metabolic functions under low oxygen conditions .

3. Biological Activity in Human Health

While primarily studied in plants, β-Ala betaine also has implications for human health, particularly in exercise physiology.

3.1 Muscle Performance

Beta-alanine supplementation has gained popularity among athletes for its role as a precursor to carnosine, a dipeptide that buffers acid in muscles during high-intensity exercise. Research indicates that:

- Supplementation with 4–6 g/day can increase muscle carnosine levels by 40–80% over several weeks.

- Enhanced performance is noted during activities lasting between 60–240 seconds where lactic acid accumulation occurs .

3.2 Health Benefits

Betaine, the parent compound of β-Ala betaine, has been associated with various health benefits, including:

- Liver Health: Studies show that betaine can reduce hepatic transaminases and improve liver function markers in patients with liver diseases .

- Cardiovascular Health: It may help lower homocysteine levels, reducing cardiovascular disease risk factors.

4. Case Studies and Research Findings

Table 1: Summary of Key Studies on this compound

Eigenschaften

IUPAC Name |

3-(trimethylazaniumyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7(2,3)5-4-6(8)9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZVSMNFVFBOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6458-06-6 | |

| Record name | β-Alanine betaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6458-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006458066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.